molecular formula C17H18N4O3 B2559556 N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 692732-87-9

N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No.: B2559556
CAS No.: 692732-87-9
M. Wt: 326.356
InChI Key: JVNAOYYWIAAYER-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide is a complex organic compound that features a benzodioxole ring, a pyridine ring, and a tetrahydropyrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and pyridine intermediates, followed by their coupling through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole and pyridine derivatives, such as:

  • N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide analogs with different substituents on the benzodioxole or pyridine rings.
  • Compounds with similar structural motifs, such as benzodioxole-pyridine hybrids.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(19-13-4-5-14-15(11-13)24-12-23-14)21-9-7-20(8-10-21)16-3-1-2-6-18-16/h1-6,11H,7-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNAOYYWIAAYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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